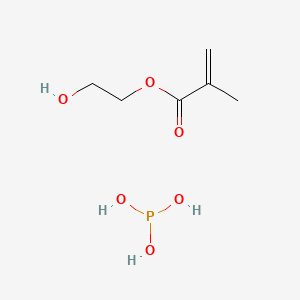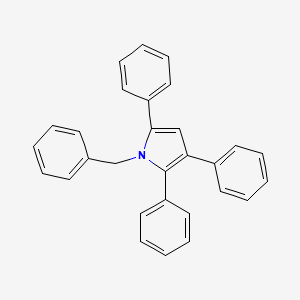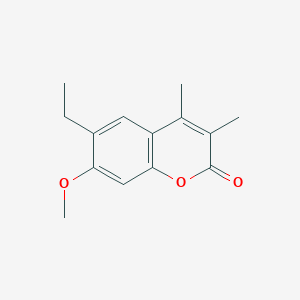
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This specific compound is notable for its unique structural features, including ethyl, methoxy, and dimethyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a suitably substituted phenol and a β-ketoester with the desired ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation or other cyclization reactions. These methods are scaled up to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the benzopyran ring.
科学研究应用
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
7-Methoxycoumarin: Similar in structure but lacks the ethyl and dimethyl groups.
Umbelliferone: Another benzopyran derivative with different substituents.
Herniarin: A naturally occurring coumarin with a methoxy group at the 7-position.
Uniqueness
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of ethyl, methoxy, and dimethyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
108904-80-9 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC 名称 |
6-ethyl-7-methoxy-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-5-10-6-11-8(2)9(3)14(15)17-13(11)7-12(10)16-4/h6-7H,5H2,1-4H3 |
InChI 键 |
NMSPVMOFEUYUEM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1OC)OC(=O)C(=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



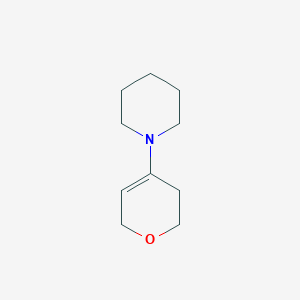

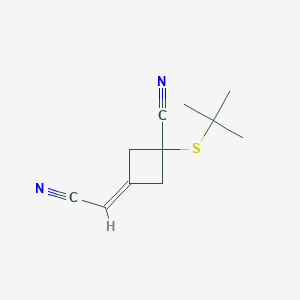
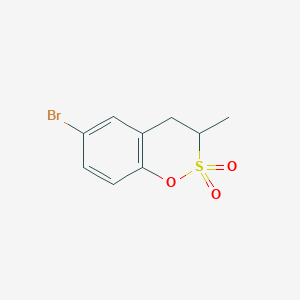
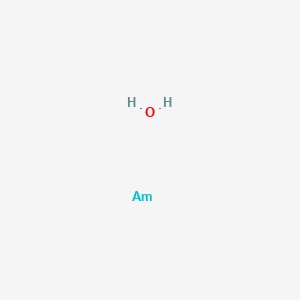

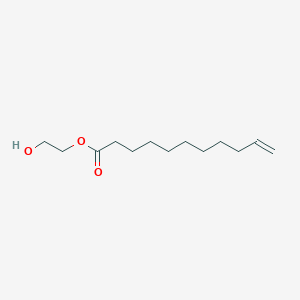
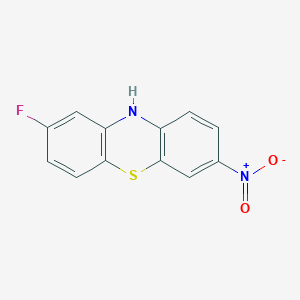

![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
